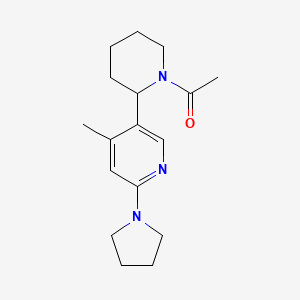

1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Description

1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-piperidine hybrid compound characterized by a pyridine core substituted with a methyl group at the 4-position and a pyrrolidinyl moiety at the 6-position. The piperidine ring is linked to an ethanone group at the 1-position, forming a structurally complex molecule.

Properties

Molecular Formula |

C17H25N3O |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1-[2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C17H25N3O/c1-13-11-17(19-8-5-6-9-19)18-12-15(13)16-7-3-4-10-20(16)14(2)21/h11-12,16H,3-10H2,1-2H3 |

InChI Key |

KMGJRHHPMQDICT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2C(=O)C)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the construction of the pyrrolidine and piperidine rings from cyclic or acyclic precursors, followed by functionalization of these rings . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Key Structural Features:

- Pyridine and Pyrrolidine Rings : These heterocyclic components are known for their diverse biological activities.

- Ethanone Group : This functional group plays a crucial role in the compound's reactivity and interaction with biological targets.

Pharmacological Applications

Research indicates that 1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone exhibits a range of pharmacological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For example:

- HeLa Cells : Exhibited cytotoxicity with IC50 values as low as 0.02 mM.

- Murine Leukemia (L1210) : Showed notable inhibition, indicating potential utility in hematological malignancies.

Neuropharmacological Effects

The compound's structural features suggest potential applications in neuropharmacology:

- Cognitive Enhancement : Research has indicated that similar compounds may enhance cognitive functions through modulation of neurotransmitter systems.

- Antidepressant Properties : Preliminary studies suggest potential antidepressant effects, warranting further investigation.

Anti-inflammatory and Analgesic Effects

The presence of pyrrolidine and pyridine rings is associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of Pyridine Derivatives : Utilizing starting materials such as 4-methylpyridine.

- Pyrrolidine Ring Formation : Employing cyclization reactions to introduce the pyrrolidine moiety.

- Final Coupling Reactions : To attach the ethanone group to yield the final product.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines revealed that derivatives of this compound maintained or enhanced antiproliferative activity compared to baseline compounds. The research highlighted structure-activity relationships (SAR), indicating that modifications at specific positions significantly influenced potency.

Case Study 2: Mechanistic Insights into Neuropharmacological Activity

Research focusing on the neuropharmacological effects demonstrated that treatment with this compound led to alterations in neurotransmitter levels, particularly serotonin and dopamine, suggesting its potential as an antidepressant or cognitive enhancer.

Mechanism of Action

The mechanism by which 1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compounds :

- (S)-(4-Chlorophenyl)-1-(4-(4-(Trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(Trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

Structural Comparison :

- Both UDO and UDD feature trifluoromethylphenyl groups and piperazine/piperidine rings, unlike the main compound’s pyrrolidinyl and methyl substituents.

- The ethanone group in UDO is absent in UDD, replaced by an amine linkage.

Pharmacological Activity :

- UDO and UDD inhibit the non-azolic CYP51 enzyme, a target for Trypanosoma cruzi (Chagas disease). Their IC50 values against T. cruzi are comparable to posaconazole, a clinical antifungal agent .

Methoxy-Substituted Analogue

Compound: 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

Structural Comparison :

- Replaces the 4-methyl group in the main compound with a methoxy (-OCH3) substituent.

Implications :

Patent Compounds with Sulfonyl and Heterocyclic Moieties

Compounds :

- [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone

Structural Comparison :

- Feature bulky sulfonylphenyl and pyrazolo-pyrimidinyl groups, contrasting with the main compound’s simpler substituents.

Pharmacological Activity :

- These compounds are patented for kinase inhibition (implied by pyrazolo-pyrimidine motifs), suggesting applications in oncology or inflammatory diseases. Their large substituents may reduce cell permeability but improve target specificity .

Recent Patent Compounds with Imidazo-Pyrrolo-Pyrazine Groups

Compounds :

- 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

- 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone

Structural Comparison :

- Incorporate fused heterocyclic systems (imidazo-pyrrolo-pyrazine), which are absent in the main compound.

Pharmacological Activity :

- Likely target kinases or epigenetic regulators, given the prevalence of such motifs in oncology therapeutics. The tetrahydro-2H-pyran and pyrimidinyl groups may modulate pharmacokinetic properties .

Data Table: Comparative Analysis of Structural and Functional Features

Biological Activity

1-(2-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a piperidine ring and a pyridine moiety, which are significant in determining its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

1. Neuropharmacological Effects

Research indicates that compounds with similar structural motifs often exhibit significant interactions with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. The presence of the pyrrolidine and piperidine rings suggests potential activity as a central nervous system (CNS) agent.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of pyridine and piperidine can exhibit antimicrobial properties. For instance, compounds that share structural similarities have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antimicrobial Properties

A study assessing the antimicrobial efficacy of pyrrolidine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that similar modifications in this compound could yield potent antimicrobial agents .

Case Study 2: CNS Activity

Another investigation focused on the neuropharmacological profile of piperidine derivatives, revealing significant binding affinities to dopamine receptors. These findings imply that this compound may possess similar CNS activity, potentially affecting mood and cognition .

Research Findings

Recent research has elucidated various aspects of the compound's biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.